molecular formula C16H11N3O3 B8416494 3-Nitro-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one

3-Nitro-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one

Cat. No. B8416494
M. Wt: 293.28 g/mol
InChI Key: SPRHGLXBYNZUBD-UHFFFAOYSA-N
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Patent
US07563811B2

Procedure details

100 mg of 10% palladium-carbon was added to 20 ml of an ethanol solution containing 546 mg of 3-nitro-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, followed by stirring overnight in hydrogen atmosphere. The reaction mixture was filtered through silica gel and concentrated, to give 411 mg of the title compound.
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[N+:4]([C:7]1[C:8](=[O:25])[N:9]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:10]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:12]=1)([O-])=O>[H][H].[C].[Pd]>[NH2:4][C:7]1[C:8](=[O:25])[N:9]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:10]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
546 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 411 mg
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.